

Spectroscopic Profile of Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-amino-5-iodo-2-methoxybenzoate*

Cat. No.: *B171511*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methyl 4-amino-5-iodo-2-methoxybenzoate**, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on the known spectroscopic data of closely related structural analogs. This approach allows for a reliable estimation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-amino-5-iodo-2-methoxybenzoate**. These predictions are derived from the analysis of substituent effects on the spectra of analogous compounds, including methyl 4-aminobenzoate, methyl 2-methoxybenzoate, and iodinated aromatic systems.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	s	1H	Ar-H
~6.5	s	1H	Ar-H
~4.5	br s	2H	-NH ₂
3.88	s	3H	-OCH ₃
3.85	s	3H	-COOCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic DataSolvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~166	C=O
~158	C-OCH ₃
~149	C-NH ₂
~138	Ar-CH
~112	Ar-CH
~110	C-COOCH ₃
~80	C-I
55.8	-OCH ₃
52.0	-COOCH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (asymmetric and symmetric)
3000 - 2850	Medium	C-H Stretch (aromatic and aliphatic)
~1710	Strong, Sharp	C=O Stretch (ester)
~1600	Medium	N-H Bend
1580 - 1450	Medium to Strong	C=C Stretch (aromatic ring)
1250 - 1200	Strong	C-O Stretch (ester and ether, asymmetric)
1100 - 1000	Medium	C-O Stretch (ester and ether, symmetric)
~850	Medium	C-H Bend (aromatic, out-of-plane)
~600	Medium	C-I Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
307	High	[M] ⁺ (Molecular Ion)
276	Medium	[M - OCH ₃] ⁺
248	Medium	[M - COOCH ₃] ⁺
180	High	[M - I] ⁺
151	Medium	[M - I - CO] ⁺
120	Medium	[M - I - COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical chemistry techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A 5-10 mg sample of **Methyl 4-amino-5-iodo-2-methoxybenzoate** would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room temperature. For ^{13}C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

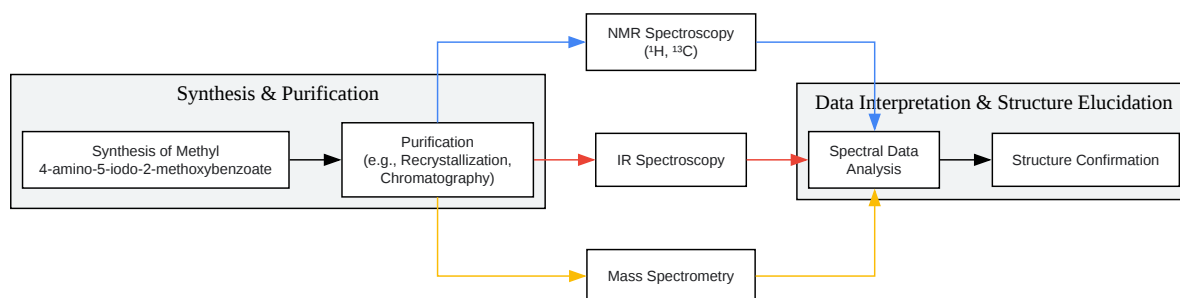
The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The compound would be ionized by a beam of electrons (typically at 70 eV), and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **Methyl 4-amino-5-iodo-2-methoxybenzoate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides researchers and scientists with the expected spectroscopic data and a robust set of experimental protocols for the analysis of **Methyl 4-amino-5-iodo-2-methoxybenzoate**. The predictive nature of the data presented herein serves as a valuable reference for the characterization of this and structurally similar compounds in drug discovery and development.

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